ホスホクレアチン二(トリス)塩

概要

説明

科学的研究の応用

Phosphocreatine di(tris) salt has a wide range of applications in scientific research:

Chemistry: Used as a high-energy phosphate donor in various biochemical assays.

Biology: Studied for its role in cellular energy metabolism and muscle physiology.

Medicine: Investigated for its potential in treating conditions related to energy metabolism, such as ischemic heart disease and neurodegenerative disorders.

Industry: Utilized in the production of energy supplements and as a stabilizer in certain pharmaceutical formulations

作用機序

Target of Action

Phosphocreatine di(tris) salt, also known as PCr, primarily targets the energy metabolism processes in the body . It is a high-energy phosphate reservoir found in vertebrate and some invertebrate muscle . It plays a pivotal role in maintaining energy homeostasis, particularly in muscle cells .

Mode of Action

PCr provides phosphate for the conversion of Adenosine Diphosphate (ADP) to Adenosine Triphosphate (ATP) . This process is crucial as ATP serves as the primary source of energy for various cellular functions, including muscle contractions . By acting as a temporal and spatial buffer for ATP, PCr ensures that the energy requirements of the body are met, especially during periods of high energy demand .

Biochemical Pathways

PCr is involved in the creatine kinase/phosphocreatine system, a key pathway in energy metabolism . In this system, PCr donates a phosphate group to ADP to form ATP, a process catalyzed by the enzyme creatine kinase. This ATP can then be used to fuel various cellular processes. When the demand for ATP is low, the reaction can proceed in the opposite direction to regenerate PCr from ATP .

Pharmacokinetics

The pharmacokinetics of PCr are characterized by rapid elimination from the body . Most of the PCr entering the systemic circulation is converted to creatine (Cr), which partially mediates PCr’s hemorheological improvement . Despite the slow transcellular rate, PCr can be taken up by myocardiocytes via some special and hypothetical transport mechanisms .

Result of Action

The action of PCr results in the modulation of cellular energy metabolism, protection against anoxic and ischemic damage to brain neurons, and potential antioxidant activity . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death .

Action Environment

The action of PCr is influenced by the physiological environment. For instance, in muscle tissues, which have high, fluctuating energy requirements, PCr plays a major role in maintaining energy homeostasis . Furthermore, the efficacy of PCr can be influenced by factors such as the availability of ADP and the activity of creatine kinase .

生化学分析

Biochemical Properties

Phosphocreatine di(tris) salt provides phosphate for ADP-ATP conversion . It interacts with different zwitterionic phospholipids . This interaction induces changes in liposome shape , suggesting that Phosphocreatine di(tris) salt may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Phosphocreatine di(tris) salt has been shown to protect against anoxic and ischemic damage to brain neurons . It has also been studied for its potential to regulate gene expression and be used as a marker for cell death . In addition, it has been found to interact with phospholipids, affecting membrane properties and exerting membrane-protective effects .

Molecular Mechanism

The molecular mechanism of Phosphocreatine di(tris) salt involves the reversible conversion of Creatine and ATP into Phosphocreatine and ADP by creatine kinase . This generates highly diffusible Phosphocreatine energy reserves . Furthermore, Phosphocreatine di(tris) salt has been shown to interact with different zwitterionic phospholipids, inducing changes in liposome shape and altering lipid phase transition .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Phosphocreatine di(tris) salt in laboratory settings are limited, it has been suggested that Phosphocreatine di(tris) salt can protect against membrane permeabilization in different model systems . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

Specific studies on the dosage effects of Phosphocreatine di(tris) salt in animal models are currently limited. It has been used in systems where alkali metal ions are undesirable .

Metabolic Pathways

Phosphocreatine di(tris) salt is involved in the metabolic pathway that provides phosphate for ADP-ATP conversion . This process is facilitated by the enzyme creatine kinase .

Transport and Distribution

Its interaction with phospholipids suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in providing phosphate for ADP-ATP conversion , it is likely to be found in areas of the cell where energy conversion processes occur.

準備方法

Synthetic Routes and Reaction Conditions

Phosphocreatine di(tris) salt can be synthesized enzymatically. The process involves the phosphorylation of creatine by creatine kinase in the presence of ATP. The reaction conditions typically include a buffered aqueous solution to maintain the pH and temperature suitable for enzyme activity .

Industrial Production Methods

Industrial production of phosphocreatine di(tris) salt involves large-scale enzymatic synthesis using immobilized creatine kinase. This method ensures high yield and purity of the product. The reaction is carried out in bioreactors with continuous monitoring of pH, temperature, and substrate concentrations to optimize the production process .

化学反応の分析

Types of Reactions

Phosphocreatine di(tris) salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis and condensation reactions.

Common Reagents and Conditions

Phosphorylation: Requires ATP and creatine kinase.

Dephosphorylation: Catalyzed by phosphatases.

Hydrolysis: Occurs in the presence of water and can be catalyzed by acids or bases.

Condensation: Involves the removal of water to form a bond between two molecules.

Major Products Formed

Phosphorylation: Produces phosphocreatine and ADP.

Dephosphorylation: Yields creatine and inorganic phosphate.

Hydrolysis: Results in the breakdown of phosphocreatine into creatine and phosphate.

Condensation: Forms creatine phosphate from creatine and phosphate.

類似化合物との比較

Similar Compounds

- Creatine phosphate disodium salt

- Adenosine triphosphate disodium salt

- Guanosine triphosphate sodium salt

Uniqueness

Phosphocreatine di(tris) salt is unique due to its high solubility in water and its ability to function in systems where alkali metal ions are undesirable. It also has a higher stability compared to other creatine phosphate salts, making it suitable for various biochemical and industrial applications .

生物活性

Phosphocreatine di(tris) salt (PCr), also known as creatine phosphate di-tris salt, is a high-energy compound crucial for cellular energy metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Phosphocreatine di(tris) salt

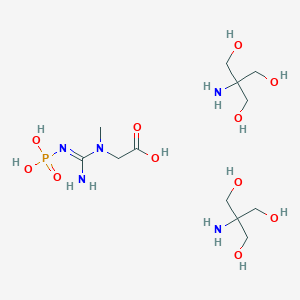

- Chemical Formula : C₁₂H₃₂N₅O₁₁P

- CAS Number : 108321-17-1

- Classification : High-energy phosphate compound

Phosphocreatine serves as a significant energy reservoir in muscle tissues, particularly during periods of high energy demand such as intense physical activity. It plays a vital role in the regeneration of adenosine triphosphate (ATP), the primary energy currency of cells.

Energy Metabolism

Phosphocreatine di(tris) salt primarily functions in the creatine kinase/phosphocreatine system. It provides phosphate groups necessary for the conversion of adenosine diphosphate (ADP) to ATP. This reaction is crucial during short bursts of high-intensity exercise or stress conditions when ATP levels deplete rapidly.

- Reaction Equation :

This reversible reaction allows for rapid ATP regeneration, essential for sustaining muscle contraction and cellular functions under anaerobic conditions.

Cellular Protection

Research indicates that phosphocreatine can protect cells against ischemic damage. It enhances cellular resilience under low oxygen conditions by maintaining energy homeostasis and preventing neuronal damage during anoxic events. This protective effect has implications for neuroprotection in conditions like stroke and traumatic brain injury.

Phosphocreatine di(tris) salt has been shown to interact with zwitterionic phospholipids, which may influence its transport and distribution within cells. Its rapid elimination from the body is a notable pharmacokinetic characteristic, suggesting a transient but potent effect on energy metabolism.

Case Study: Supplementation Effects

A study examined the effects of phosphocreatine disodium salts combined with blueberry extract on muscular strength and power. Participants were divided into three groups: one receiving phosphocreatine disodium salts plus blueberry extract (PCDSB), another receiving creatine monohydrate (CM), and a placebo group.

| Group | Pre-Supplementation Peak Torque (N·m) | Post-Supplementation Peak Torque (N·m) | Pre-Supplementation Average Power (W) | Post-Supplementation Average Power (W) |

|---|---|---|---|---|

| PCDSB | 99.90 ± 22.47 | 119.22 ± 29.87 | 140.18 ± 32.08 | 170.12 ± 42.68 |

| CM | 99.95 ± 22.50 | 111.97 ± 24.50 | 143.42 ± 33.84 | 159.78 ± 31.20 |

| Placebo | N/A | N/A | N/A | N/A |

The results indicated significant improvements in both peak torque and average power for the PCDSB group compared to the placebo group, highlighting its potential benefits in enhancing muscular performance and recovery .

Applications in Medicine and Industry

Phosphocreatine di(tris) salt is being investigated for various medical applications:

- Ischemic Heart Disease : Its ability to maintain ATP levels during ischemia makes it a candidate for therapeutic strategies aimed at protecting cardiac tissue.

- Neurodegenerative Disorders : The neuroprotective properties suggest potential use in conditions like Alzheimer's disease and other forms of dementia.

- Energy Supplements : Widely used in sports nutrition to enhance performance and recovery.

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。